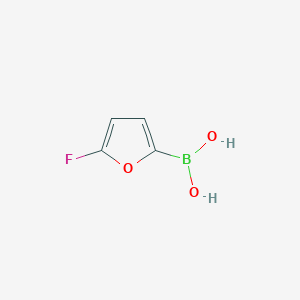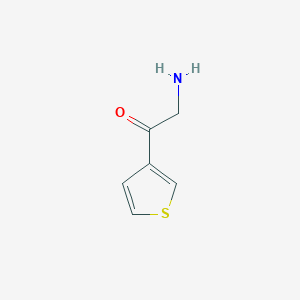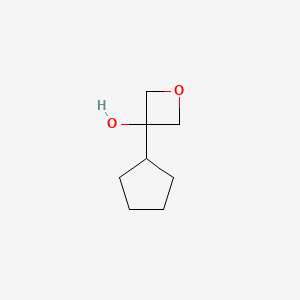
5-Fluorofuran-2-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorofuran-2-boronic Acid: is an organoboron compound with the molecular formula C4H4BFO3 . It is a derivative of furan, where a fluorine atom is substituted at the 5-position and a boronic acid group is attached to the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorofuran-2-boronic Acid typically involves the borylation of 5-fluorofuran. One common method is the reaction of 5-fluorofuran with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluorofuran-2-boronic Acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of boranes or boronate esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluorofuran-2-boronic Acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its derivatives have shown promise in the development of inhibitors for various enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. It is also used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Fluorofuran-2-boronic Acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
5-Formylfuran-2-boronic Acid: Similar structure but with a formyl group instead of a fluorine atom.
5-Bromofuran-2-boronic Acid: Similar structure but with a bromine atom instead of a fluorine atom.
5-Methylfuran-2-boronic Acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness: 5-Fluorofuran-2-boronic Acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.
Eigenschaften
Molekularformel |
C4H4BFO3 |
|---|---|
Molekulargewicht |
129.88 g/mol |
IUPAC-Name |
(5-fluorofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BFO3/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H |
InChI-Schlüssel |
YPYCAVJCKOXLPA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(O1)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)

![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)

![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)
![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)

